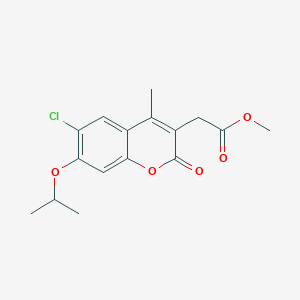
N,N-diethyl-N'-methyl-N'-(2-thienylmethyl)-1,2-ethanediamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N-diethyl-N'-methyl-N'-(2-thienylmethyl)-1,2-ethanediamine, also known as "thiethylperazine" is a chemical compound that belongs to the class of phenothiazine derivatives. It has been widely studied for its potential use as an antiemetic drug and its unique mechanism of action. In
Wirkmechanismus
The mechanism of action of thiethylperazine is not fully understood. It is believed to work by blocking dopamine receptors in the brain, which reduces nausea and vomiting. Additionally, thiethylperazine may also have antihistamine and anticholinergic properties, which may contribute to its antiemetic effects.
Biochemical and Physiological Effects:
Thiethylperazine has been shown to have a number of biochemical and physiological effects. It has been found to increase the release of prolactin, a hormone that is involved in lactation and reproductive function. Additionally, thiethylperazine has been shown to have sedative and antipsychotic effects.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using thiethylperazine in lab experiments is its well-established safety profile. It has been used clinically for decades and has a low incidence of side effects. Additionally, thiethylperazine is relatively easy to synthesize and is readily available. However, one limitation of using thiethylperazine in lab experiments is its limited solubility in water, which may make it difficult to administer in certain experimental settings.
Zukünftige Richtungen
There are a number of future directions for research on thiethylperazine. One area of interest is the development of more potent and selective dopamine receptor antagonists for the treatment of nausea and vomiting. Additionally, research is needed to better understand the mechanism of action of thiethylperazine and its effects on various neurotransmitter systems. Finally, there is a need for clinical trials to evaluate the efficacy and safety of thiethylperazine in the treatment of other conditions, such as anxiety and depression.
Conclusion:
In conclusion, thiethylperazine is a chemical compound with a unique mechanism of action and potential therapeutic applications. Its antiemetic properties have been well-established, and it has been used clinically for decades with a low incidence of side effects. However, further research is needed to better understand the biochemical and physiological effects of thiethylperazine and its potential applications in other areas of medicine.
Synthesemethoden
The synthesis of thiethylperazine involves the reaction of 2-chloromethylthiophene with N,N-diethyl-N'-methyl-1,2-ethanediamine in the presence of a base such as sodium hydride. The resulting product is then purified through recrystallization to obtain pure thiethylperazine.
Wissenschaftliche Forschungsanwendungen
Thiethylperazine has been extensively studied for its antiemetic properties. It has been found to be effective in the treatment of nausea and vomiting associated with chemotherapy and radiation therapy. Additionally, thiethylperazine has been shown to be effective in the treatment of motion sickness and vertigo.
Eigenschaften
IUPAC Name |
N',N'-diethyl-N-methyl-N-(thiophen-2-ylmethyl)ethane-1,2-diamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N2S/c1-4-14(5-2)9-8-13(3)11-12-7-6-10-15-12/h6-7,10H,4-5,8-9,11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQCPVRGKZQZXIY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCN(C)CC1=CC=CS1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22N2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3,4-dimethoxy-N'-[(10H-phenothiazin-10-ylcarbonyl)oxy]benzenecarboximidamide](/img/structure/B5865419.png)
![2-{4-[(1-naphthylamino)carbonothioyl]-1-piperazinyl}acetamide](/img/structure/B5865421.png)
![N-[5-(4-methylbenzyl)-1,3-thiazol-2-yl]-3-(3-methylphenyl)acrylamide](/img/structure/B5865422.png)




![N-{[(3-cyanophenyl)amino]carbonothioyl}-3-nitrobenzamide](/img/structure/B5865473.png)
![N-(5-chloro-2-methoxyphenyl)-N'-[(1,5-dimethyl-1H-pyrazol-3-yl)methyl]thiourea](/img/structure/B5865480.png)
![4-{[3-(2-nitrophenyl)acryloyl]amino}benzamide](/img/structure/B5865488.png)


![7,7-dimethyl-2-oxo-1,5,7,8-tetrahydro-2H-pyrano[4,3-b]pyridine-3-carboxylic acid](/img/structure/B5865533.png)
